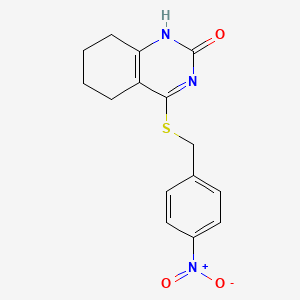
4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of quinazolinone, which is a class of organic compounds known for their pharmaceutical properties . The presence of a nitrobenzyl group and a thioether linkage suggests potential reactivity and biological activity.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions involving amines, carbonyl compounds, and halides .Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple functional groups. The quinazolinone core is a bicyclic structure with a nitrogen atom in each ring. The nitrobenzyl group is likely to contribute to the compound’s reactivity .Chemical Reactions Analysis
The nitro group in the nitrobenzyl moiety could potentially undergo reduction reactions to form an amine. The thioether linkage might also participate in oxidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For instance, the presence of a nitro group could increase the compound’s polarity and reactivity .Applications De Recherche Scientifique
Synthesis and Potential Biological Applications : Some derivatives of tetrahydroquinazoline, similar to the compound , have been synthesized with potential antithyroidal, antitubercular, and antifungal properties. These condensed ring thiones may hold promise for developing new treatments in these areas (Orth & Jones, 1961).
Chemical Synthesis : Derivatives of 1,2,3,4-tetrahydroquinazoline have been synthesized using various processes, demonstrating the compound's versatility in chemical synthesis. This includes methods for synthesizing substituted triazolylmethyl-tetrahydro-isoquinolines (Urban & Breitenbach, 1999).
Complex Formation and Antimicrobial Studies : Mono- and dinuclear Ni(II) complexes have been synthesized using derivatives of tetrahydroquinazoline. These complexes exhibit different geometric features and have been studied for their antimicrobial activities (Chai et al., 2017).
Electrochemical Properties and Corrosion Inhibition : Quinazoline Schiff base compounds, which are structurally related to the compound of interest, have been investigated for their inhibitory effect on corrosion of mild steel. These studies are significant in materials science and corrosion engineering (Khan et al., 2017).
Potential in Drug Development and Molecular Docking : Research has also been conducted on the structural, spectral, and bioactivity aspects of quinazoline derivatives. This includes investigations into antioxidant activities and molecular docking studies, highlighting their potential in drug development (Alaşalvar et al., 2021).
Application in SARS-CoV-2 Proteins Research : A novel tetrahydroquinazoline derivative has shown potency against SARS-CoV-2 proteins, suggesting its potential use in antiviral research (Krysantieva et al., 2023).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-[(4-nitrophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-15-16-13-4-2-1-3-12(13)14(17-15)22-9-10-5-7-11(8-6-10)18(20)21/h5-8H,1-4,9H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUKUJYOCWOUCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(Phenylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2856585.png)



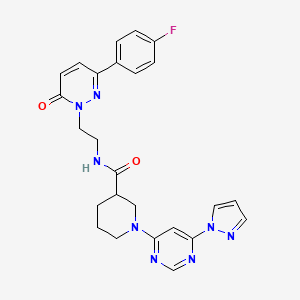
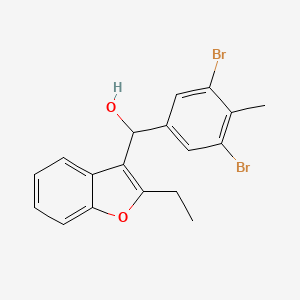
![3-benzamido-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2856592.png)
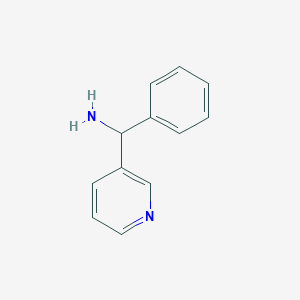
![N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2856598.png)

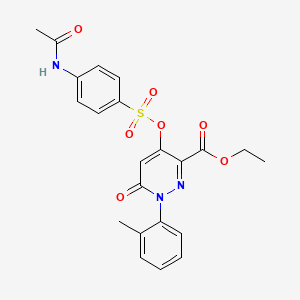
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]BUTANAMIDE HYDROCHLORIDE](/img/structure/B2856605.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2856606.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2856607.png)
